N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide, also known as DMTQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTQX is a heterocyclic compound that contains both a thiazole ring and a quinoxaline ring, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide acts as a potent inhibitor of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, this compound can prevent the influx of sodium ions into neurons, thereby reducing their excitability and firing rate.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, enhancement of synaptic plasticity, and improvement of cognitive function. This compound has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide in lab experiments is its high potency and selectivity for voltage-gated sodium channels. This allows for precise modulation of neuronal activity, which can be useful in studying the underlying mechanisms of neural function and dysfunction. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing or continuous infusion in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide, including:
1. Investigation of the effects of this compound on different types of neurons and neurotransmitter systems.
2. Development of more potent and selective analogs of this compound for use in research and potential clinical applications.
3. Exploration of the potential therapeutic applications of this compound in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
4. Investigation of the potential use of this compound in combination with other drugs or therapies to enhance their efficacy.
5. Development of new methods for delivering this compound to the brain, such as nanoparticle-based drug delivery systems or transcranial magnetic stimulation.
Overall, this compound is a promising compound with a wide range of potential applications in scientific research. Further investigation of its mechanisms of action and potential therapeutic applications may lead to new insights into the functioning of the nervous system and the development of novel treatments for neurological disorders.
Synthesemethoden
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide involves the reaction between 2,3-dimethylquinoxaline-6-carboxylic acid and thiosemicarbazide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction yields this compound as a white crystalline solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to exhibit a wide range of biological activities, including inhibition of voltage-gated sodium channels, modulation of GABAergic neurotransmission, and enhancement of synaptic plasticity.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-9(2)17-12-7-10(3-4-11(12)16-8)13(19)18-14-15-5-6-20-14/h3-4,7H,5-6H2,1-2H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILIWQRZEYDDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=NCCS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.